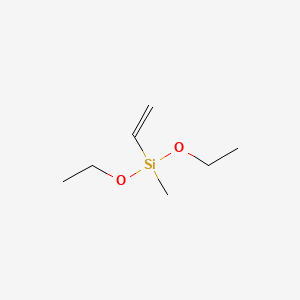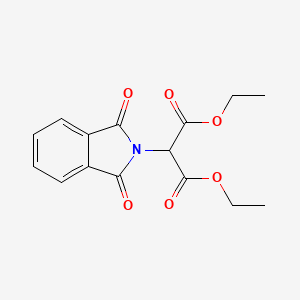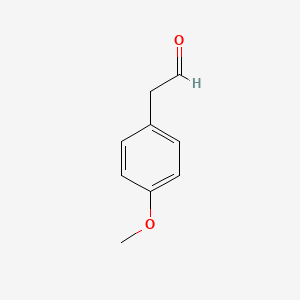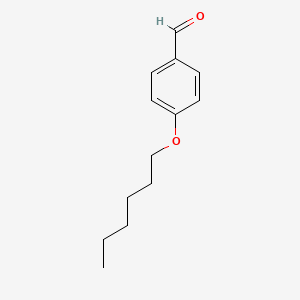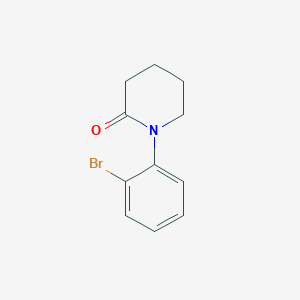
1-(2-Bromophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Bromophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12BrNO . It has a molecular weight of 254.13 . This compound is a derivative of piperidin-2-one , which is an organic compound classified as a lactam .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The InChI code for “1-(2-Bromophenyl)piperidin-2-one” is 1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromophenyl)piperidin-2-one” include a molecular weight of 254.13 . However, other properties such as boiling point, melting point, and density are not specified in the search results .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
A study focused on a compound closely related to "1-(2-Bromophenyl)piperidin-2-one", namely 5-[(E)-2-Bromobenzylidene]-8-(2-bromophenyl)-2-hydroxy-10-methyl-3,10-diazahexacyclo[10.7.1.1^3,7.0^2,11.0^7,11.0^16,20]henicosa-1(20),12,14,16,18-pentaen-6-one, revealing insights into its molecular structure. This compound features a piperidine group adopting an envelope conformation and pyrrolidine groups in half-chair and envelope conformations. The crystal structure showcases intermolecular interactions and π–π interactions, indicating a potential for forming stable molecular assemblies (Kumar et al., 2010).
Synthesis and Characterisation
Another relevant study discusses the synthesis, characterisation, and conformation of N-acyl r-2,c-6-bis (4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones. This research highlights the conformational preferences of these compounds, showing a transition from chair to distorted boat conformations upon N-acylation. Such structural insights could inform the design of molecules with specific biological activities (Mohanraj & Ponnuswamy, 2017).
Biological Activity
Further studies explore the biological activities associated with related compounds. For instance, the synthesis and structural characterization of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide demonstrated potential fungicidal and antiviral activities. This indicates a promising area of research for developing new antiviral agents (Li et al., 2015).
Analytical Applications
The use of "1-(2-Bromophenyl)piperidin-2-one" derivatives in analytical chemistry, particularly in the quantification of novel substances in biological matrices, showcases the compound's relevance beyond structural and biological studies. An example is the development and validation of a method for quantitating brorphine in oral fluid using fabric phase sorptive extraction and liquid chromatography–tandem mass spectrometry (LC-MS/MS) (Florou et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 1-(2-Bromophenyl)piperidin-2-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is primarily involved in pain perception, but also contributes to the effects of opioids on mood, reward, and addiction .
Mode of Action
1-(2-Bromophenyl)piperidin-2-one acts as a full agonist at the MOR . This means it binds to the receptor and activates it, triggering a response. Its potency is greater than morphine but less than fentanyl . The activation of the MOR leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and modulation of ion channels, which ultimately results in analgesic effects .
Biochemical Pathways
The activation of the MOR by 1-(2-Bromophenyl)piperidin-2-one triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase and a decrease in the production of cyclic adenosine monophosphate (cAMP). This leads to the hyperpolarization of the cell membrane and a decrease in neuronal excitability. Additionally, the activation of the MOR can lead to the release of endogenous opioids, further enhancing the analgesic effect .
Pharmacokinetics
As a piperidine-based opioid analgesic compound, it is likely to have similar adme properties to other opioids . Opioids are generally well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of opioids can be influenced by factors such as first-pass metabolism and the presence of efflux transporters .
Result of Action
The activation of the MOR by 1-(2-Bromophenyl)piperidin-2-one results in analgesic effects . These effects are reversed by an opioid antagonist . Based on its mechanism of action, it would be expected to produce other typical opioid effects such as respiratory depression and sedation .
Action Environment
The action, efficacy, and stability of 1-(2-Bromophenyl)piperidin-2-one can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the individual’s metabolic rate .
Safety and Hazards
The safety information for “1-(2-Bromophenyl)piperidin-2-one” can be found in its Material Safety Data Sheet (MSDS) . However, the specific hazards associated with this compound are not mentioned in the search results.
Zukünftige Richtungen
Piperidine derivatives have been the subject of numerous scientific studies due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYPUGCVOXMWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640986 |
Source


|
| Record name | 1-(2-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)piperidin-2-one | |
CAS RN |
917508-51-1 |
Source


|
| Record name | 1-(2-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)
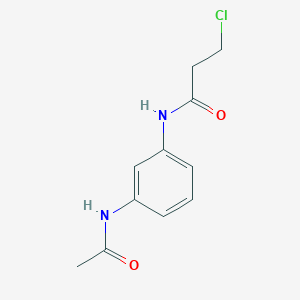



![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)

